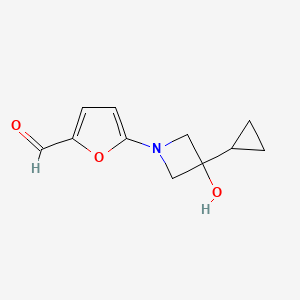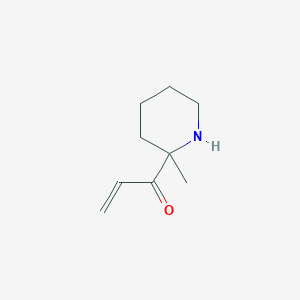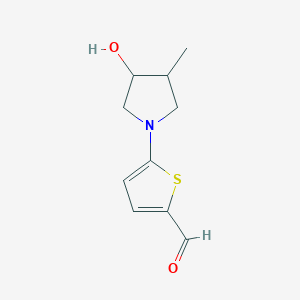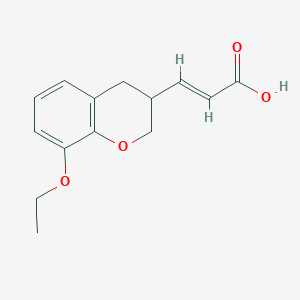
(2E)-3-(8-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(8-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with an ethoxy group and an acrylic acid moiety, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(8-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of suitable precursors. For example, a phenol derivative can undergo an intramolecular cyclization with an aldehyde in the presence of an acid catalyst to form the chromene ring.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction. This involves reacting the chromene intermediate with an ethylating agent such as ethyl iodide in the presence of a base.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Knoevenagel condensation reaction. This involves reacting the chromene intermediate with malonic acid or its derivatives in the presence of a base to form the acrylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of alcohol or alkane derivatives.
Substitution: Formation of various substituted chromene derivatives.
Applications De Recherche Scientifique
(2E)-3-(8-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (2E)-3-(8-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(2E)-3-(8-ethoxy-2H-chromen-3-yl)acrylic acid: Similar structure but without the dihydro modification.
(2E)-3-(8-ethoxy-3,4-dihydro-2H-chromen-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
Uniqueness
(2E)-3-(8-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid is unique due to the presence of both the ethoxy group and the acrylic acid moiety, which may confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propriétés
Formule moléculaire |
C14H16O4 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
(E)-3-(8-ethoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H16O4/c1-2-17-12-5-3-4-11-8-10(6-7-13(15)16)9-18-14(11)12/h3-7,10H,2,8-9H2,1H3,(H,15,16)/b7-6+ |
Clé InChI |
BJDYYBOLLJMITL-VOTSOKGWSA-N |
SMILES isomérique |
CCOC1=CC=CC2=C1OCC(C2)/C=C/C(=O)O |
SMILES canonique |
CCOC1=CC=CC2=C1OCC(C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)
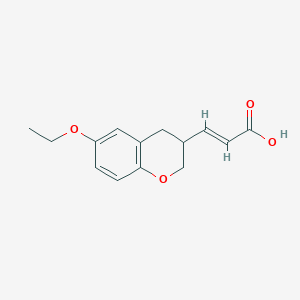





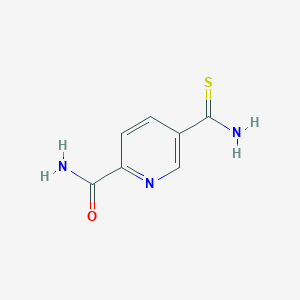
![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)
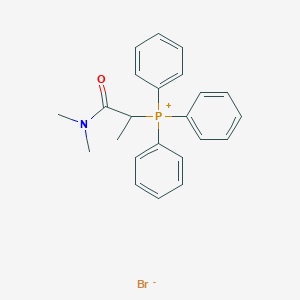
![2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13151502.png)
